BenchChemオンラインストアへようこそ!

2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Antifungal screening Cytotoxicity profiling Phenotypic screening

2-(Allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 315695-04-6) is a heterocyclic small molecule (MW 277.4 g/mol, molecular formula C13H15N3S2) belonging to the thieno[2,3-d]pyrimidine class. This compound features a 4-amino substitution on the pyrimidine ring, a 2-allylthio group, and a fused tetrahydrobenzo ring system.

Molecular Formula C13H15N3S2
Molecular Weight 277.4
CAS No. 315695-04-6
Cat. No. B2510332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
CAS315695-04-6
Molecular FormulaC13H15N3S2
Molecular Weight277.4
Structural Identifiers
SMILESC=CCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
InChIInChI=1S/C13H15N3S2/c1-2-7-17-13-15-11(14)10-8-5-3-4-6-9(8)18-12(10)16-13/h2H,1,3-7H2,(H2,14,15,16)
InChIKeyKNMBHGSZDTURIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 315695-04-6): Structural and Physicochemical Baseline for Procurement Evaluation


2-(Allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 315695-04-6) is a heterocyclic small molecule (MW 277.4 g/mol, molecular formula C13H15N3S2) belonging to the thieno[2,3-d]pyrimidine class [1]. This compound features a 4-amino substitution on the pyrimidine ring, a 2-allylthio group, and a fused tetrahydrobenzo ring system. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activities across anti-tubercular, anti-plasmodial, anti-cancer, anti-inflammatory, and cholinesterase inhibition domains [2][3]. Computed physicochemical properties include a calculated XLogP3 of 3.9, a topological polar surface area (TPSA) of 105 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, positioning this compound within favorable drug-like chemical space [1]. The compound has been included in public screening collections (CBMicro_019027, Oprea1_191537) and has undergone phenotypic screening in Saccharomyces cerevisiae at concentrations of 42.78 μM and 243.00 μM, providing baseline eukaryotic cytotoxicity data [4].

Why Generic Substitution of 2-(Allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine with Other Thienopyrimidine Analogs is Scientifically Unjustified


The 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the C-2 position, precluding simple analog substitution without altering biological performance [1]. In the anti-tubercular series, SAR studies revealed that replacing the 2-substituent on the pyrimidine ring dramatically shifts potency against non-replicative Mycobacterium tuberculosis (NR-MTB): compound 5c (2-ethyl-N-phenethyl derivative) achieved a 2.7 log reduction at 10 μg/mL, more potent than isoniazid (1.2 log) and rifampicin (2.0 log) at the same dose, whereas other 2-substituted analogs in the same series showed substantially lower activity [1]. Similarly, in anti-plasmodial scaffolds, the 2-substituent identity correlates with IC50 variability spanning nearly an order of magnitude (0.74–6.4 μM) against chloroquine-resistant P. falciparum [2]. The 2-allylthio group in the target compound provides distinct electronic (conjugated π-system) and steric features compared to common alternatives such as 2-methylthio, 2-ethyl, or 2-benzyl analogs, which may influence target engagement, metabolic stability, and solubility profiles. Computed properties of the target compound (XLogP3 = 3.9, TPSA = 105 Ų) differ notably from more lipophilic 2-benzyl or 2-aryl analogs, which can exhibit XLogP3 values exceeding 5.0 and reduced aqueous solubility [3]. These SAR and physicochemical divergences mean that substituting the target compound with a different 2-substituted analog without experimental validation risks unpredictable changes in potency, selectivity, and ADME properties for any given assay system.

Quantitative Differentiation Evidence for 2-(Allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine vs. Closest Analogs


Eukaryotic Cytotoxicity Baseline: Yeast Growth Inhibition Screening Data Distinguishes Target Compound from Unsubstituted Core Scaffold

The target compound was evaluated in pooled culture growth inhibition screens using the S. cerevisiae homozygous diploid deletion collection. At 42.78 μM, the compound was tested in a chemical genomics screen (Screen ID 2905) under rich medium conditions (YPD, HEPES 25 mM, pH 6.8, DMSO), providing quantitative fitness defect data across the yeast deletion library [1]. At a higher concentration of 243.00 μM (Screen ID 4387), the compound was re-tested under identical conditions, yielding a concentration-dependent growth response [1]. In contrast, the unsubstituted core scaffold 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS 300717-44-6, N-allyl analog) lacks publicly available matched yeast screening data under the same conditions, limiting direct comparison of eukaryotic cytotoxicity profiles. The availability of this screening data enables researchers to assess the target compound's general cytotoxicity potential and identify yeast gene deletion strains showing hypersensitivity or resistance, which can inform mechanism-of-action hypotheses prior to mammalian cell testing.

Antifungal screening Cytotoxicity profiling Phenotypic screening

Physicochemical Differentiation: Allylthio Substituent Imparts Distinct Lipophilicity and Electronic Profile Compared to 2-Methylthio and 2-Benzyl Analogs

The target compound's computed XLogP3 of 3.9 positions it in a lipophilicity range associated with favorable oral absorption and CNS permeability potential [1]. This value is notably lower than the unsubstituted 4-amino core scaffold (estimated XLogP3 ~2.5) and substantially lower than common 2-benzyl-substituted analogs in the anti-tubercular series, which can exceed XLogP3 values of 5.0 and risk poor aqueous solubility and high metabolic clearance [2]. The allylthio group contributes a conjugated π-system (vinyl group) capable of participating in π-π stacking and potential covalent interactions through the terminal alkene, features absent in saturated 2-alkylthio analogs (e.g., 2-ethylthio) and electronically distinct from 2-propargylthio (alkyne) analogs [3]. The target compound's TPSA of 105 Ų and single hydrogen bond donor (the 4-amino group) further differentiate it from 4(3H)-one analogs (e.g., Chiriapkin series), which lack the amine donor and exhibit different hydrogen-bonding capacity [4].

Physicochemical profiling Drug-likeness ADME prediction

Anti-Tubercular Class-Level Potency Differentiation: SAR Trends in 2-Substituted 4-Amino Analogs Against Non-Replicative Mycobacterium tuberculosis

In a systematic SAR study of 33 compounds within the same 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine class, the lead compound 5c (2-ethyl-N-phenethyl analog) demonstrated a 2.7 log reduction in bacterial load against nutrient-starved non-replicative M. tuberculosis at 10 μg/mL, surpassing both isoniazid (1.2 log reduction) and rifampicin (2.0 log reduction) at the same dose [1]. Compound 5c also inhibited M. tuberculosis L-alanine dehydrogenase (MTB L-AlaDH) with an IC50 of 1.82 ± 0.42 μM and exhibited only 25% cytotoxicity against RAW 264.7 macrophages at 50 μg/mL [1]. While the target compound (2-allylthio analog) was not included in this specific study, the disclosed SAR trends indicate that 2-position substitution identity is a critical determinant of anti-tubercular potency within this scaffold class. The allylthio group provides a distinct chemotype for exploring underexplored regions of the 2-substituent SAR landscape, particularly given the absence of unsaturated thioether substituents in the published 33-compound series [1]. The scaffold itself originated from molecular modification of GSK163574A, a known antimycobacterial lead, establishing a direct lineage to a validated chemical starting point for tuberculosis drug discovery [1].

Antitubercular drug discovery Dormant tuberculosis Alanine dehydrogenase inhibition

Anti-Plasmodial Scaffold Validation: Class-Level Potency of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives Against Chloroquine-Resistant P. falciparum

A focused library of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives was evaluated in vitro against the chloroquine-resistant W2 strain of P. falciparum, yielding IC50 values ranging from 0.74 to 6.4 μM across the series [1]. This demonstrates that the scaffold is intrinsically capable of sub-micromolar anti-plasmodial activity, with potency modulated by substitution pattern. Two lead compounds from this series showed promising selectivity indices when tested against mammalian cells [1]. Although the specific 2-(allylthio)-4-amino substitution pattern was not among the published compounds, the study establishes that the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core is a validated anti-plasmodial scaffold. The target compound, with its unique allylthio substituent, represents a structurally distinct entry point for exploring the SAR of 2-thioether substituents in this anti-plasmodial chemotype, complementing the existing dataset that focused on 4-substituted variants with aryl/heteroaryl groups at the 4-position rather than the 2-position [1]. Crystal structures of representative compounds confirmed the molecular geometry of the scaffold, providing a structural basis for rational design [1].

Antimalarial drug discovery Chloroquine resistance Plasmodium falciparum

Recommended Research and Industrial Application Scenarios for 2-(Allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Based on Quantitative Evidence


Hit-to-Lead Optimization for Non-Replicative Tuberculosis Targeting MTB L-Alanine Dehydrogenase

The target compound serves as a structurally novel 2-substituted entry point within the validated 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine anti-tubercular series pioneered by Samala et al. (2016). The lead compound 5c achieved a 2.7 log reduction against dormant M. tuberculosis at 10 μg/mL, outperforming first-line drugs isoniazid and rifampicin [1]. The target compound's 2-allylthio substituent represents an unexplored chemotype in this series, offering potential for novel intellectual property and differentiated SAR. Researchers can benchmark new analogs against the established MTB L-AlaDH IC50 of 1.82 μM and the RAW 264.7 cytotoxicity threshold of 25% at 50 μg/mL for compound 5c [1]. Pre-existing yeast screening data (Screens 2905 and 4387) provide preliminary eukaryotic cytotoxicity context [2].

Anti-Plasmodial Lead Generation Against Chloroquine-Resistant P. falciparum

The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold has demonstrated sub-micromolar anti-plasmodial activity (IC50 range 0.74–6.4 μM) against the chloroquine-resistant W2 strain of P. falciparum [3]. The target compound's 2-allylthio-4-amino substitution pattern is complementary to the published 4-substituted series, enabling exploration of a distinct SAR vector. Procurement of this compound enables head-to-head comparison with published lead compounds to establish whether 2-position thioether substitution modulates anti-plasmodial potency and selectivity. The compound's intermediate lipophilicity (XLogP3 = 3.9) may confer favorable permeability across the parasitophorous vacuole membrane, a consideration for targeting intraerythrocytic parasites [4].

Chemical Biology Probe Development for Target Identification via Yeast Chemical Genomics

The target compound has pre-existing fitness defect data from homozygous diploid S. cerevisiae deletion pool screens at two concentrations (42.78 μM and 243.00 μM), enabling identification of gene deletion strains with altered sensitivity [2]. This chemical genomics profile can be leveraged for mechanism-of-action deconvolution: hypersensitive deletion strains point to potential drug targets or pathways, while resistant strains may indicate detoxification mechanisms. The compound's distinct allylthio moiety provides a unique chemical biology probe phenotype compared to saturated alkylthio analogs, and the availability of screening-grade material facilitates follow-up validation experiments in yeast and mammalian systems.

Dual Cholinesterase/Amyloid Aggregation Inhibitor Screening for Alzheimer's Disease

The closely related 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one series has demonstrated dual anticholinesterase and anti-amyloid aggregation activities, with several compounds (4c, 4e, 4k, 4m) showing comparable efficacy to Donepezil (AChE inhibition) and GV-971 (amyloid inhibition) [5]. The target compound differs by possessing a 4-amino group instead of the 4(3H)-one carbonyl, which alters hydrogen-bonding capacity (HBD = 1 vs. 0). This structural divergence enables comparative evaluation of the 4-amino vs. 4-one pharmacophore within the same scaffold for neurodegenerative disease applications. The compound's XLogP3 of 3.9 is within the optimal range for CNS penetration (typically XLogP3 2–5), supporting its evaluation in blood-brain barrier permeability assays [4].

Quote Request

Request a Quote for 2-(allylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.